[(E)-(2-Methylphenyl)diazenyl][2-(3-nitrophenyl)hydrazinylidene]acetic acid
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Overview
Description
[(E)-(2-Methylphenyl)diazenyl][2-(3-nitrophenyl)hydrazinylidene]acetic acid is a compound with the chemical formula C₁₅H₁₃N₅O₄ This compound is part of a group of stereoisomers and is known for its unique structural properties, which include both diazenyl and hydrazinylidene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(2-Methylphenyl)diazenyl][2-(3-nitrophenyl)hydrazinylidene]acetic acid typically involves the reaction of 2-methylphenyl diazonium salt with 3-nitrophenylhydrazine under controlled conditions. The reaction is carried out in an acidic medium to facilitate the formation of the diazenyl and hydrazinylidene linkages. The reaction mixture is then neutralized, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(E)-(2-Methylphenyl)diazenyl][2-(3-nitrophenyl)hydrazinylidene]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and azo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of nitroso and azo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted
Properties
CAS No. |
61108-90-5 |
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Molecular Formula |
C15H13N5O4 |
Molecular Weight |
327.29 g/mol |
IUPAC Name |
2-[(2-methylphenyl)diazenyl]-2-[(3-nitrophenyl)hydrazinylidene]acetic acid |
InChI |
InChI=1S/C15H13N5O4/c1-10-5-2-3-8-13(10)17-19-14(15(21)22)18-16-11-6-4-7-12(9-11)20(23)24/h2-9,16H,1H3,(H,21,22) |
InChI Key |
PFWWWASVVRICLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC(=NNC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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